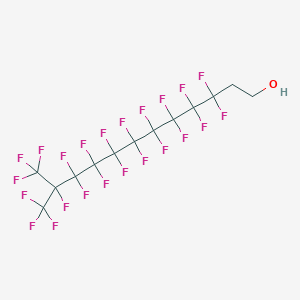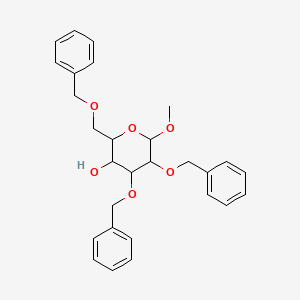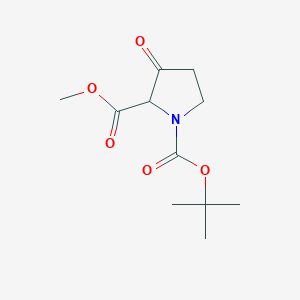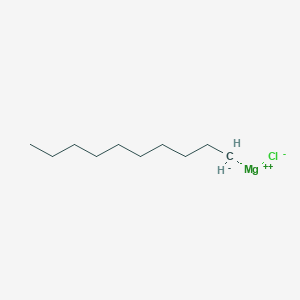
Magnesium;decane;chloride
Descripción general
Descripción
Magnesium;decane;chloride is a chemical compound that consists of magnesium, decane, and chloride ions. This compound is utilized in various fields such as medical research, environmental research, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of anhydrous magnesium chloride, a component of magnesium;decane;chloride, can be achieved using magnesium chloride hexahydrate and ammonium chloride as raw materials, with alumina as a covering agent . The reaction conditions include a reaction temperature of 450°C and a reaction time of 1 hour .
Industrial Production Methods
Industrial production of magnesium chloride often involves extracting it from brine or sea water. In North America, it is primarily produced from Great Salt Lake brine, while in the Jordan Valley, it is obtained from the Dead Sea . The production process involves several chemical treatment steps to purify the brine before it is used to produce magnesium chloride .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;decane;chloride undergoes various types of chemical reactions, including:
Oxidation: Magnesium can be oxidized to form magnesium oxide.
Reduction: Magnesium chloride can be reduced to produce metallic magnesium.
Substitution: Magnesium chloride can participate in substitution reactions to form other magnesium compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrochloric acid, which reacts with magnesium to form magnesium chloride and hydrogen gas .
Major Products
The major products formed from these reactions include metallic magnesium, magnesium oxide, and hydrogen gas .
Aplicaciones Científicas De Investigación
Magnesium;decane;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in various organic transformations, including the preparation of heterocyclic compounds and the protection of functional groups.
Biology: Magnesium chloride is used in biochemistry for applications such as the separation of serum high-density lipoprotein and the effect on rabbit bronchial smooth muscle.
Medicine: It is utilized as a source of magnesium ions, which are necessary for many cellular activities, and has been used as a cathartic and in alloys.
Industry: Magnesium chloride is employed for low-temperature deicing of highways and as an additive in baby formula milk.
Mecanismo De Acción
The mechanism of action of magnesium chloride involves its role as a cofactor in many enzymatic reactions in the body, including protein synthesis and carbohydrate metabolism. Magnesium ions are essential for the production of ATP, DNA, RNA, and protein function . Magnesium chloride also acts as a weak stimulant to cholecystokinin release and inhibits net jejunal water absorption .
Comparación Con Compuestos Similares
Magnesium;decane;chloride can be compared with other magnesium compounds such as:
These compounds share similar properties, such as being sources of magnesium ions, but differ in their specific applications and chemical behaviors. For example, magnesium hydroxide is commonly used as an antacid, while magnesium sulfate is used as a laxative and in Epsom salts .
Propiedades
IUPAC Name |
magnesium;decane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.ClH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPJDWXUSFLVSN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


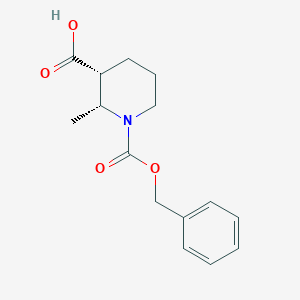
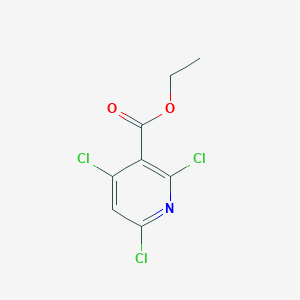
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)


![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)
![2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine](/img/structure/B3040371.png)

